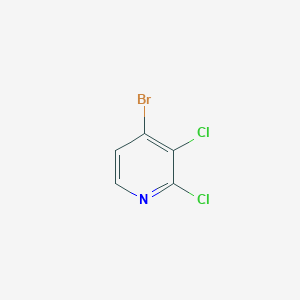

4-Bromo-2,3-dichloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIJTLBBAZBULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652028 | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020717-98-9 | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Bromo-2,3-dichloropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its unique electronic properties and versatile reactivity make it a privileged structure in a vast array of biologically active compounds and functional materials. Within this class, halogenated pyridines are of particular significance, serving as highly adaptable building blocks for complex molecular architectures. This compound, a polysubstituted pyridine, represents a key intermediate, offering multiple, distinct reaction sites for synthetic elaboration. The strategic placement of its chloro and bromo substituents allows for selective and sequential transformations, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for its effective utilization in research and development.

I. Synthetic Pathways to this compound: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity of the final product. Two principal and logically sound methods are the direct bromination of a pre-existing dichloropyridine and the Sandmeyer reaction of an amino-dichloropyridine precursor.

Direct Bromination of 2,3-Dichloropyridine

The direct bromination of 2,3-dichloropyridine is a common and industrially preferred method due to its straightforward nature.[1] This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyridine ring. The position of bromination is directed by the existing chloro substituents.

Reaction Causality: The chlorine atoms are deactivating, electron-withdrawing groups, which also direct incoming electrophiles to the meta position. In the case of 2,3-dichloropyridine, the C-4 and C-5 positions are the most likely sites for electrophilic attack. The regioselectivity can be influenced by the reaction conditions.

Experimental Protocol: A Self-Validating System

A robust protocol for the direct bromination of 2,3-dichloropyridine involves the use of a brominating agent in the presence of a suitable solvent.

Materials:

-

2,3-Dichloropyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid or another suitable solvent

-

Dichloromethane or other appropriate extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve 2,3-dichloropyridine in a suitable solvent such as concentrated sulfuric acid.

-

Cool the reaction mixture in an ice bath to maintain a low temperature.

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to control the reaction exotherm.

-

Allow the reaction to stir at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Diagram of Synthetic Workflow: Direct Bromination

Caption: Workflow for the direct bromination of 2,3-dichloropyridine.

Sandmeyer Reaction of 4-Amino-2,3-dichloropyridine

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This approach offers a high degree of regioselectivity, as the position of the bromine atom is predetermined by the location of the amino group on the starting material. A similar methodology has been successfully employed for the synthesis of the isomeric 5-Bromo-2,4-dichloropyridine.[4]

Reaction Causality: The reaction proceeds in two key stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid). In the second stage, the diazonium group is displaced by a bromide ion, a transformation catalyzed by a copper(I) bromide salt. The nitrogen gas evolved during this step drives the reaction to completion.

Experimental Protocol: A Self-Validating System

This protocol is adapted from a similar, well-established procedure for a related isomer and represents a reliable method for the synthesis of this compound.[4]

Materials:

-

4-Amino-2,3-dichloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Amino-2,3-dichloropyridine in concentrated hydrochloric acid.

-

Cool the mixture to a low temperature (typically below 0 °C) using an appropriate cooling bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature to ensure the stability of the diazonium salt. Stir for a designated period.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield pure this compound.

-

Diagram of Synthetic Workflow: Sandmeyer Reaction

Caption: Step-wise workflow for the synthesis via Sandmeyer reaction.

II. Comprehensive Characterization of this compound

Thorough characterization of the synthesized this compound is paramount to confirm its identity, purity, and structure. A combination of spectroscopic and physical methods should be employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂BrCl₂N | PubChem |

| Molecular Weight | 226.89 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 54-57 °C | [1] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.

-

Expected Chemical Shifts (δ): The protons at C-5 and C-6 are expected to resonate in the aromatic region, likely between 7.0 and 8.5 ppm. The exact shifts will depend on the deshielding effects of the adjacent halogen and nitrogen atoms.

-

Expected Coupling: The two protons will likely exhibit doublet splitting due to coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide direct information about the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring.

-

Expected Chemical Shifts (δ): The chemical shifts of the carbon atoms will be influenced by the attached halogens. Carbons bearing a halogen atom will be significantly shifted. The expected range for the carbon signals is between 110 and 160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

-

Expected Absorption Bands (cm⁻¹):

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Pyridine ring vibrations: ~1400-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of the compound. The fragmentation pattern can also provide structural information.

-

Molecular Ion Peak (M⁺): A characteristic isotopic cluster for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of halogen atoms.[1] The relative stability of the resulting fragments will dictate the observed fragmentation pattern.[1]

III. Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different halogenated positions.

-

Pharmaceutical Development: This compound serves as a key building block for the synthesis of novel drug candidates. The halogen atoms can be replaced by various functional groups through nucleophilic substitution or can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds for therapeutic targets.

-

Agrochemicals: In the agrochemical industry, halogenated pyridines are precursors to a variety of herbicides, fungicides, and insecticides. The presence of multiple halogen atoms in this compound allows for the synthesis of agrochemicals with enhanced biological activity and specific modes of action.

-

Materials Science: The pyridine core and the reactive halogen substituents make this compound a useful monomer or precursor for the synthesis of specialty polymers and functional materials with tailored electronic and physical properties.

IV. Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

V. Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and applications of this compound. The detailed synthetic protocols for both direct bromination and the Sandmeyer reaction offer researchers reliable methods for obtaining this valuable intermediate. The outlined characterization data, while predictive in some aspects due to the limited availability of public experimental spectra, provides a solid framework for identity and purity confirmation. The versatile reactivity of this compound underscores its importance as a key building block in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials.

References

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P

- WO2018009505A1 - 1,3-dihydroxy-phenyl derivatives useful as immunomodul

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

Sources

A Technical Guide to 4-Bromo-2,3-dichloropyridine (CAS: 1020717-98-9): Synthesis, Reactivity, and Applications

Abstract

4-Bromo-2,3-dichloropyridine is a tri-halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms on an electron-deficient pyridine core, imparts a rich and tunable reactivity profile. This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail robust methodologies for its synthesis, and conduct a thorough analysis of its chemical reactivity, with a focus on regioselective transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. Furthermore, this guide will highlight its strategic applications in the synthesis of complex molecular architectures for the pharmaceutical, agrochemical, and material science sectors.

Physicochemical and Structural Properties

This compound (IUPAC Name: this compound) is a solid at room temperature, characterized by the structural and physical properties summarized below. The presence of three halogen atoms results in significant lipophilicity, as indicated by a calculated XLogP3-AA value of 3.1, suggesting good solubility in common organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 1020717-98-9 | [1] |

| Molecular Formula | C₅H₂BrCl₂N | [1][2] |

| Molecular Weight | 226.88 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 54-57 °C | [1] |

| Boiling Point | Not Available | N/A |

| Calculated XLogP3-AA | 3.1 | [1][2] |

| Topological Polar Surface Area | 12.9 Ų | [1][2][3] |

| SMILES | C1=CN=C(C(=C1Br)Cl)Cl | [1][2] |

| InChIKey | YQIJTLBBAZBULT-UHFFFAOYSA-N | [1] |

Synthesis Methodology: The Sandmeyer Approach

While several synthetic routes to this compound exist, a common and effective strategy involves a Sandmeyer-type reaction starting from a suitably substituted aminopyridine precursor.[1] This classic transformation allows for the robust conversion of an aromatic amine into a halide via a diazonium salt intermediate.[4][5][6] The general workflow involves diazotization of the amino group under cold, acidic conditions, followed by a copper(I) chloride-mediated displacement to install the chloro group.

A plausible precursor for this synthesis is 2-amino-4-bromo-3-chloropyridine. The synthesis can be logically broken down into two key stages: diazotization and chloro-dediazoniation.

Experimental Protocol: Diazotization and Sandmeyer Reaction

The following is a representative protocol based on established Sandmeyer reaction procedures for heteroaromatic amines.[5][7][8] Researchers should perform their own risk assessment and optimization.

Materials:

-

2-Amino-4-bromo-3-chloropyridine (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Copper(I) Chloride (CuCl) (1.2 eq)

-

Deionized Water

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

Suspend 2-amino-4-bromo-3-chloropyridine (1.0 eq) in an aqueous solution of concentrated HCl in a reaction vessel.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the internal temperature is maintained below 5 °C. A color change and gas evolution may be observed.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete formation.[8]

-

-

Sandmeyer Reaction (Chloro-dediazoniation):

-

In a separate, larger reaction vessel, dissolve or suspend copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.

-

Slowly add the cold, freshly prepared diazonium salt solution to the CuCl mixture with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the evolution of N₂ gas ceases.[8]

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and pour it into crushed ice.

-

Neutralize the mixture carefully with a base (e.g., aq. NaOH or NaHCO₃) to a pH of ~7-8.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the nature and position of its three halogen substituents. The electron-deficient pyridine ring is activated towards nucleophilic attack, while the carbon-halogen bonds serve as versatile handles for palladium-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions

A foundational principle in planning synthetic routes is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength decreases, and thus oxidative addition reactivity increases, in the order C-Cl < C-Br < C-I.[9] For this compound, this provides a powerful tool for regioselective functionalization. The C4-Br bond is significantly more reactive than the C2-Cl and C3-Cl bonds, allowing for selective coupling at the 4-position while preserving the chloro substituents for subsequent transformations.[9][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Using this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C4 position.

Protocol: Selective Suzuki-Miyaura Coupling at C4

This generalized protocol is based on standard conditions for Suzuki couplings of heteroaryl bromides. Optimization of catalyst, ligand, base, and solvent is often necessary.

-

To a reaction vessel under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

-

Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue by chromatography to obtain the 4-aryl-2,3-dichloropyridine product.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of pharmaceutical and agrochemical targets, the formation of carbon-nitrogen bonds is critical. The Buchwald-Hartwig amination provides a powerful method to couple primary or secondary amines with the C4 position of this compound, again exploiting the higher reactivity of the C-Br bond.

Protocol: Selective Buchwald-Hartwig Amination at C4

This protocol is adapted from established procedures for the amination of aryl bromides. The choice of ligand is critical and must be matched to the substrates.

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 eq).

-

Add the this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. The resulting 4-amino-2,3-dichloropyridine derivative is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a property that is amplified by the three electron-withdrawing halogen substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). While cross-coupling typically occurs at the C4-Br bond, SNAr reactions on highly activated pyridines often favor the C2 and C4 positions. This is because nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

In the case of this compound, the C4 position is activated for SNAr. However, competition with the C2 position is possible. The outcome of an SNAr reaction (C4 vs. C2 substitution) versus a palladium-catalyzed coupling (C4 substitution) depends heavily on the chosen reaction conditions and reagents. Generally, strong, hard nucleophiles (e.g., alkoxides, amines) under thermal conditions without a palladium catalyst will favor the SNAr pathway.

Applications in Synthesis

The true value of this compound lies in its role as a versatile scaffold. Selective functionalization at the C4 position provides an intermediate that retains two chlorine atoms, which can be targeted in subsequent reactions or remain as key structural elements in the final product. This modular approach is highly prized in discovery chemistry.

Sources

- 1. Buy this compound | 1020717-98-9 [smolecule.com]

- 2. PubChemLite - this compound (C5H2BrCl2N) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Bromopyridin-2-yl)methanamine(865156-50-9) 1H NMR spectrum [chemicalbook.com]

- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromo-2-fluoropyridine 97 128071-98-7 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Decene(872-05-9) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 4-Bromo-2,3-dichloropyridine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dichloropyridine, a tri-halogenated pyridine derivative of significant interest to the pharmaceutical, agrochemical, and material science sectors. This document delves into the compound's core physical and chemical properties, reactivity profile, potential synthetic pathways, and key applications. With its strategically positioned halogen atoms, this compound serves as a versatile and highly reactive intermediate for the synthesis of complex, high-value molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this compound.

Compound Identification and Structure

The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and structure. This compound is a distinct isomer within the family of halogenated pyridines, characterized by a bromine atom at the C4 position and chlorine atoms at the C2 and C3 positions of the pyridine ring.

dot

Caption: Molecular Structure of this compound.

This specific arrangement of electron-withdrawing halogen atoms significantly influences the electron density of the pyridine ring, dictating its reactivity and utility as a synthetic building block.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1020717-98-9 | [1] |

| Molecular Formula | C₅H₂BrCl₂N | [1][2] |

| Molecular Weight | 226.88 g/mol | [1][2] |

| InChI Key | YQIJTLBBAZBULT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CN=C(C(=C1Br)Cl)Cl |[1] |

Physical and Chemical Properties

While specific, experimentally verified physical property data for this compound is not extensively documented in readily available literature, predictions and data from closely related isomers provide valuable context for handling and reaction planning.

Table 2: Physical Properties of Halogenated Pyridines

| Property | This compound | 4-Bromo-2-chloropyridine (Isomer) | 4-Bromo-3-chloropyridine (Isomer) |

|---|---|---|---|

| Appearance | Solid (Predicted) | Gray-white crystal / Low-melting solid[3] | White to light yellow crystal solid[4] |

| Melting Point | Data not available | 27°C[3] | 70-74°C[5] |

| Boiling Point | Data not available | 70°C[3] | 219.8±20.0 °C (Predicted)[5] |

| Solubility | Data not available | Soluble in common organic solvents | Soluble in common organic solvents[5] |

Disclaimer: Data for isomeric compounds are provided for illustrative purposes only and should not be considered as verified data for this compound.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of synthetic intermediates. While a dedicated public spectrum for this compound is not available, the expected spectral characteristics can be inferred from its structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the adjacent halogen atoms.

-

¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts indicative of their halogenated and aromatic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the pyridine ring, as well as C-Cl and C-Br stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes, which is a powerful tool for confirming the compound's elemental composition.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the three halogens, makes it susceptible to nucleophilic attack. Furthermore, the carbon-halogen bonds provide versatile handles for cross-coupling reactions.

Key Reactive Sites:

-

C2 and C4 Positions: The chlorine at C2 and the bromine at C4 are the most activated sites for nucleophilic aromatic substitution (SNAr) . The choice of nucleophile and reaction conditions can often allow for selective substitution at one of these positions.

-

C-Br and C-Cl Bonds: All three carbon-halogen bonds can participate in metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[3][6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.[6] The relative reactivity in these reactions often follows the order C-Br > C-Cl, allowing for sequential, site-selective functionalization.

dot

Caption: Key reaction pathways for this compound.

Synthesis

The synthesis of poly-halogenated pyridines often involves multi-step sequences starting from more common pyridine precursors. A plausible and common strategy for synthesizing compounds like this compound involves the diazotization of an amino-dihalopyridine precursor.

Exemplary Synthetic Protocol (Sandmeyer-type Reaction): This protocol is based on established methods for converting amino-pyridines to halo-pyridines.[7]

-

Diazotization:

-

Dissolve the starting material, 4-Amino-2,3-dichloropyridine, in a strong acid like hydrobromic acid (HBr) at a low temperature (typically 0 to -5 °C).

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture. This in-situ reaction forms a diazonium salt intermediate (Ar-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of this unstable intermediate.

-

-

Displacement (Sandmeyer Reaction):

-

Introduce a copper(I) bromide (CuBr) catalyst to the cold diazonium salt solution.

-

The catalyst facilitates the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and forming the final this compound product.

-

-

Work-up and Purification:

-

Allow the reaction to warm to room temperature.

-

Neutralize the excess acid with a base (e.g., NaOH or NaHCO₃).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final product with high purity.

-

Applications in Research and Development

The versatility of this compound makes it a valuable intermediate in several high-value chemical industries.

-

Pharmaceutical Development: Halogenated pyridines are integral scaffolds in medicinal chemistry.[4] This compound serves as a key starting material for synthesizing a wide array of drug candidates. The halogen atoms act as synthetic handles to introduce various functional groups, enabling chemists to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic properties (ADME). It is particularly relevant in the development of novel anti-inflammatory and antimicrobial agents.[4]

-

Agrochemicals: In the agrochemical sector, this compound is a precursor for advanced herbicides, fungicides, and pesticides.[6] The specific halogenation pattern can impart potent biological activity against agricultural pests and diseases, contributing to improved crop protection and yields.[6]

-

Material Science: The pyridine core and its potential for functionalization make this compound a candidate for the synthesis of specialty polymers and organic electronic materials where specific thermal, optical, or conductive properties are required.

Safety and Handling

As with all halogenated aromatic compounds, this compound must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, the hazards are expected to be similar to its isomers.

-

Hazard Classification (based on related compounds):

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a highly functionalized chemical intermediate with significant potential for synthetic innovation. Its unique reactivity profile, governed by the three distinct carbon-halogen bonds, offers chemists a powerful tool for constructing complex molecular architectures. While publicly available data on its specific physical properties are limited, its utility as a building block in the pharmaceutical and agrochemical industries is well-established through the study of related compounds. Proper understanding of its reactivity and adherence to stringent safety protocols are paramount to successfully and safely leveraging this versatile compound in research and development.

References

-

4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770. (n.d.). PubChem. [Link]

-

4-BROMO-3-CHLOROPYRIDINE. (2024, April 9). ChemBK. [Link]

-

Understanding the Chemical Properties and Handling of 4-Bromo-2-chloropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981. (n.d.). PubChem. [Link]

-

The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Buy this compound | 1020717-98-9 [smolecule.com]

- 2. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-3,5-dichloropyridine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2,3-dichloropyridine spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2,3-dichloropyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for this compound, a key halogenated pyridine intermediate in pharmaceutical and agrochemical research. As experimental spectra for this specific compound are not widely available in public databases, this document serves as a predictive reference, synthesizing data from analogous structures and first principles of spectroscopic interpretation. It is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a unique spectroscopic challenge due to its low proton count and heavy halogen substitution. Understanding this structure is paramount to interpreting its spectral data.

The pyridine ring is an electron-deficient aromatic system, and the presence of three powerful electron-withdrawing halogens (two chlorine, one bromine) further deshields the ring's protons and carbons. This substitution pattern dictates the chemical shifts in NMR, the fragmentation patterns in mass spectrometry, and the vibrational modes in infrared spectroscopy.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Expertise & Experience: Predicting the NMR Landscape

The choice of NMR solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm. For less soluble compounds, DMSO-d₆ (residual peak at ~2.50 ppm) is a suitable alternative.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The structure contains only two protons, located at the C5 and C6 positions. Their environment is influenced by the adjacent nitrogen and halogen atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | 8.20 - 8.35 | Doublet (d) | ~5.0 | Proton adjacent to N |

| H-5 | 7.45 - 7.60 | Doublet (d) | ~5.0 | Proton adjacent to C-Br |

Causality Behind Predictions:

-

H-6: This proton is ortho to the electronegative nitrogen atom, resulting in a significant downfield shift into the δ 8.2-8.35 ppm range.

-

H-5: This proton is further from the nitrogen but is influenced by the adjacent halogens. Its chemical shift is expected to be less downfield than H-6.

-

Coupling: The two protons are ortho to each other, which typically results in a coupling constant (³JHH) of approximately 5.0 Hz in pyridine systems.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show five distinct signals for the pyridine ring carbons.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C-2 | 150 - 153 | C-Cl (adjacent to N) |

| C-6 | 148 - 151 | C-H (adjacent to N) |

| C-3 | 140 - 143 | C-Cl |

| C-5 | 128 - 131 | C-H |

| C-4 | 118 - 122 | C-Br |

Causality Behind Predictions:

-

C-2 and C-6: These carbons are adjacent to the nitrogen and are the most deshielded, appearing furthest downfield. The C-2, being substituted with a chlorine, is expected to be slightly more downfield.

-

C-3, C-4, C-5: The chemical shifts are dictated by the attached halogen and their position relative to the nitrogen. Carbons directly bonded to halogens (C-3, C-4) are significantly influenced. The C-Br bond typically shifts the carbon resonance to a more shielded (upfield) position compared to a C-Cl bond at a similar position.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a spectrum with 16-32 scans.

-

Set a spectral width of 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a spectrum with 1024-2048 scans, or until a sufficient signal-to-noise ratio is achieved.

-

Set a spectral width of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinctive "fingerprint" due to isotopic patterns.

Expertise & Experience: The Isotopic Signature

The most common ionization technique for a small, thermally stable organic molecule is Electron Impact (EI).[1] EI is a "hard" ionization technique, meaning it not only generates a molecular ion but also causes predictable fragmentation, which provides structural clues.[2][3] The electron energy is typically set to 70 eV to generate reproducible spectra.[1]

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance) creates a highly characteristic molecular ion cluster.

Predicted Mass Spectrum Data (EI-MS)

| m/z (Mass-to-Charge) | Predicted Relative Intensity (%) | Assignment |

| 225, 227, 229, 231 | ~75:100:48:8 | [M]⁺ Molecular Ion Cluster |

| 190, 192, 194 | Variable | [M-Cl]⁺ Fragment |

| 148, 150 | Variable | [M-Br]⁺ Fragment |

| 113 | Variable | [M-Br-Cl]⁺ or [M-Cl-Br]⁺ Fragment |

Causality Behind Predictions:

-

Molecular Ion [M]⁺: The monoisotopic mass is 224.87 g/mol .[4][5] The cluster of peaks arises from the different combinations of Br and Cl isotopes. The most intense peak ([M+2]⁺) will correspond to the combination of one ⁸¹Br and two ³⁵Cl atoms or one ⁷⁹Br, one ³⁵Cl, and one ³⁷Cl.

-

Fragmentation: EI ionization imparts significant energy, leading to bond cleavage.[2] The weakest bonds, typically the C-Br and C-Cl bonds, are expected to cleave first, leading to the loss of a bromine or chlorine radical.

Caption: A plausible EI-MS fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample (sub-microgram) into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatography (GC) inlet if purity is a concern.[6]

-

Ionization: Utilize an Electron Impact (EI) source with a standard electron energy of 70 eV.[1]

-

Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Detection: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster to confirm the elemental formula and the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing valuable information about the functional groups present in a molecule.

Expertise & Experience: Interpreting the Vibrational Fingerprint

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over KBr pellets due to its simplicity and speed, requiring minimal sample preparation.[7] The sample is placed directly on an ATR crystal (like diamond or ZnSe), and pressure is applied to ensure good contact.[8]

Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment of Vibrational Mode |

| 3050 - 3100 | Weak | Aromatic C-H Stretch |

| 1540 - 1580 | Medium - Strong | Aromatic C=C and C=N Ring Stretch |

| 1400 - 1450 | Medium | Aromatic C=C and C=N Ring Stretch |

| 1000 - 1100 | Medium | Ring Breathing Modes |

| 750 - 850 | Strong | C-Cl Stretch |

| 550 - 650 | Medium - Strong | C-Br Stretch |

Causality Behind Predictions:

-

Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Ring Stretching: The absorptions in the 1400-1600 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-X Stretch: The strong absorptions in the fingerprint region (< 1000 cm⁻¹) are highly diagnostic. The C-Cl and C-Br stretching frequencies are found at lower wavenumbers due to the heavier mass of the halogen atoms. Their precise position confirms the presence of these bonds.

Experimental Protocol: IR Data Acquisition (ATR)

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[8]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, MS, and IR to build an unassailable structural proof.

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. PubChemLite - this compound (C5H2BrCl2N) [pubchemlite.lcsb.uni.lu]

- 5. 3-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 15683981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to 4-Bromo-2,3-dichloropyridine for Research Applications

This guide provides an in-depth overview of 4-Bromo-2,3-dichloropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document details its commercial availability, chemical properties, handling and safety, and its applications, with a focus on providing practical insights for laboratory use.

Introduction and Significance

This compound (CAS No. 1020717-98-9) is a tri-halogenated pyridine, a class of heterocyclic compounds widely recognized as crucial building blocks in the synthesis of complex organic molecules. The strategic placement of bromine and chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile intermediate for introducing the pyridyl moiety into a wide range of molecular scaffolds.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the pyridine core is a common feature in biologically active compounds.[2]

The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to nucleophilic substitution. Furthermore, the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This multi-faceted reactivity allows for the construction of diverse and complex molecular architectures.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers catering to the research and development sector. Its availability as a stock item indicates its utility and demand within the scientific community.

| Supplier | Availability | Purity | Notes |

| Smolecule | In Stock | Not specified | Catalog No. S808136. |

| ChemUniverse | By Quote | Purity can be specified | Quote request form available online.[2] |

When procuring this reagent, it is crucial to request a certificate of analysis to verify its purity and identity. Given the existence of numerous isomers, such as 5-Bromo-2,4-dichloropyridine and 4-Bromo-3,5-dichloropyridine, analytical confirmation is a critical first step upon receipt of the material.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 1020717-98-9 | |

| Molecular Formula | C₅H₂BrCl₂N | |

| Molecular Weight | 226.88 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1=CN=C(C(=C1Br)Cl)Cl | |

| InChI Key | YQIJTLBBAZBULT-UHFFFAOYSA-N |

Handling, Safety, and Storage

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Toxicity Profile (Inferred from Related Compounds):

Halogenated pyridines are generally considered to be harmful if swallowed, in contact with skin, or if inhaled.[3][6] They can cause skin and eye irritation, as well as respiratory tract irritation.[3][4]

Synthetic Applications in Research

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom at the 4-position is generally more susceptible to metal-catalyzed cross-coupling reactions compared to the chlorine atoms. This allows for selective functionalization of the pyridine ring.

A general workflow for the utilization of this compound in a typical cross-coupling reaction is illustrated below.

Sources

A Strategic Guide to the Structural and Reactivity Analysis of 4-Bromo-2,3-dichloropyridine: A Key Intermediate for Chemical Innovation

Abstract: 4-Bromo-2,3-dichloropyridine is a tri-halogenated heterocyclic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique substitution pattern offers multiple, distinct reaction sites, enabling selective functionalization. However, a comprehensive public repository of its empirical structural data and validated reactivity protocols remains notably sparse. This technical guide provides researchers, chemists, and drug development professionals with a robust framework for the complete structural elucidation and reactivity profiling of this compound. Adopting a first-principles approach, this document outlines the logical workflow for characterization, from fundamental physicochemical property determination to advanced spectroscopic analysis and predictive reactivity studies for key cross-coupling reactions.

Foundational Characterization: Identity and Physicochemical Properties

The initial step in analyzing any chemical entity is to confirm its identity and fundamental properties. This establishes a baseline for all subsequent analytical work and ensures sample purity.

Molecular Identity

The foundational identity of this compound is established by its molecular formula and mass. This information is critical for mass spectrometry analysis and serves as the primary identifier in chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1020717-98-9 | N/A |

| Molecular Formula | C₅H₂BrCl₂N | N/A |

| Molecular Weight | 226.88 g/mol | N/A |

| Monoisotopic Mass | 224.87477 Da | N/A |

| SMILES | C1=CN=C(C(=C1Br)Cl)Cl | N/A |

| InChIKey | YQIJTLBBAZBULT-UHFFFAOYSA-N | N/A |

Physicochemical Properties (Predictive vs. Experimental)

While predicted data offers a useful starting point, empirical determination of properties like melting and boiling points is essential for practical handling, reaction setup, and purity assessment. The table below should be populated by the researcher upon experimental analysis.

| Property | Predicted Value | Experimental Value | Methodology |

| Melting Point (°C) | N/A | To Be Determined | Capillary Melting Point Apparatus (e.g., Büchi M-565) |

| Boiling Point (°C) | N/A | To Be Determined | Vacuum Distillation |

| Solubility | Soluble in common organic solvents (predicted) | To Be Determined | Gravimetric analysis in various solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂, MeOH, H₂O) |

| XlogP | 3.1 | N/A | N/A |

The Workflow for Structural Elucidation

A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a molecule like this compound. The following workflow ensures that each aspect of the molecular structure is rigorously validated.

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Causality: MS provides the most direct confirmation of molecular weight and the elemental composition through isotopic patterns. For a molecule containing both bromine (isotopes ⁷⁹Br, ⁸¹Br) and chlorine (isotopes ³⁵Cl, ³⁷Cl), the isotopic distribution is a highly characteristic signature that confirms the presence and number of these halogen atoms.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Analysis: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes.

-

Data Interpretation:

-

Look for the protonated molecule [M+H]⁺.

-

Crucially, analyze the isotopic cluster. The complex pattern arising from the combination of Br and Cl isotopes should match the theoretical distribution for C₅H₂BrCl₂N.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural analysis, providing definitive information about the carbon-hydrogen framework and the electronic environment of each nucleus. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring.

Predicted ¹H NMR Spectrum: The pyridine ring contains two protons.

-

H-5: Expected to be a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent chlorine at C-3 and bromine at C-4.

-

H-6: Expected to be a doublet, coupled to H-5. Its chemical shift will be influenced by the adjacent nitrogen and the chlorine at C-2.

Predicted ¹³C NMR Spectrum: Five distinct carbon signals are expected.

-

C-2, C-3, C-4: These carbons, directly bonded to halogens, will show significant downfield shifts. Their precise chemical shifts are sensitive to the specific halogen.

-

C-5, C-6: These carbons, bonded to hydrogen, will appear further upfield.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional but Recommended): Run 2D experiments like COSY (to confirm H-5/H-6 coupling) and HSQC/HMBC (to correlate protons to their respective carbons and map long-range connectivity).

-

-

Data Interpretation: Compare the observed chemical shifts, coupling constants, and integrations to the predicted spectrum to confirm the 2,3,4-substitution pattern.

Reactivity Profiling: Gateway to Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three halogen substituents in cross-coupling reactions. The C-Br bond is typically more reactive than C-Cl bonds in palladium-catalyzed reactions, offering a handle for selective functionalization.[3]

Caption: Key cross-coupling reactions for functionalizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

Causality: This reaction is a powerful method for creating aryl-aryl bonds, fundamental in the synthesis of biaryl compounds common in pharmaceuticals.[4][5] The higher reactivity of the C-Br bond at the C-4 position should allow for selective coupling, leaving the C-2 and C-3 chloro substituents available for subsequent transformations.

Baseline Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[4]

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[4]

-

Reaction Conditions: Heat the mixture with stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.

-

Validation: Confirm the structure of the product using the analytical workflow described in Section 2.

Buchwald-Hartwig Amination: C-N Bond Formation

Causality: The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[6] This reaction provides a direct route to introduce amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs). Again, selectivity for the C-4 position is anticipated.

Baseline Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as NaOtBu or K₃PO₄ (1.4-2.2 eq.).[7]

-

Solvent: Add a dry, degassed solvent like toluene or dioxane.

-

Reaction Conditions: Heat the mixture with stirring, typically between 80-110 °C. Monitor for the disappearance of the starting material.

-

Workup & Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.

-

Validation: Confirm the product structure via NMR and MS analysis.

Applications and Future Outlook

Halogenated pyridines are established intermediates in the synthesis of high-value chemicals.[1][8][9] Based on the reactivity profile, this compound is an ideal precursor for:

-

Pharmaceuticals: Building complex, multi-substituted heterocyclic cores for kinase inhibitors, GPCR modulators, and other drug candidates.

-

Agrochemicals: Synthesizing novel herbicides, fungicides, and pesticides where the pyridine scaffold is a known pharmacophore.[2]

-

Materials Science: Creating functional organic materials for applications in electronics and polymer science.

The ability to selectively functionalize the C-4 position first, followed by potential subsequent reactions at the C-2 or C-3 positions, opens a pathway for the rapid generation of diverse molecular libraries, making this compound a highly valuable tool for discovery chemistry.

References

-

Chem-Impex. (n.d.). 4-bromo-3-chloropyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2,3-dichloropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 4-Bromo-2-chloropyridine in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723.

-

Riaz, U., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2795. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

-

Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Alajarín, M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 57. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

solubility of 4-Bromo-2,3-dichloropyridine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,3-dichloropyridine in Organic Solvents

Executive Summary

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries, where it serves as a versatile intermediate for synthesizing complex, biologically active molecules. The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the compound's solubility profile. However, quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature.

This technical guide, written from the perspective of a Senior Application Scientist, addresses this knowledge gap. It provides a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. More critically, it delivers a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, a gold standard in the field.[1][2] This document is designed to empower researchers, chemists, and drug development professionals to generate reliable, reproducible solubility data, thereby mitigating risks in process development, ensuring reaction efficiency, and accelerating the path to discovery.

Compound Profile: this compound

Understanding the inherent physicochemical properties of this compound is the first step in predicting and interpreting its solubility behavior. The molecule's structure is characterized by a pyridine ring, a polar heterocyclic aromatic system, which is heavily substituted with three electron-withdrawing halogen atoms (one bromine, two chlorine).

The nitrogen atom in the pyridine ring provides a site for hydrogen bonding as an acceptor and contributes to the molecule's overall polarity.[3][4] However, the bulky and nonpolar halogen substituents significantly increase the molecular weight and surface area, introducing strong van der Waals forces and reducing the molecule's ability to be effectively solvated by highly polar, hydrogen-bond-donating solvents like water. This structural combination suggests a nuanced solubility profile, with preferential solubility in solvents of moderate to low polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Related Compound: 2,3-Dichloropyridine) | Source |

| Molecular Formula | C₅H₂BrCl₂N | C₅H₃Cl₂N | Calculated |

| Molecular Weight | 226.89 g/mol | 147.99 g/mol | Calculated |

| Appearance | White to light yellow crystalline solid (Predicted) | Beige Powder Solid | [5][6] |

| Melting Point | Not available | 67 - 70 °C | [5] |

| Boiling Point | Not available | Not available | |

| Predicted Polarity | Moderately Polar | Moderately Polar | Inferred |

Note: Experimental data for the target compound is limited. Properties are predicted or supplemented with data from structurally similar compounds to provide context.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This is practically understood through the adage, "Like dissolves like." [7][8] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents have large dipole moments and can engage in hydrogen bonding. They are most effective at dissolving polar solutes. While this compound possesses a polar pyridine backbone, the extensive halogenation may limit its solubility in highly polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at dissolving compounds with significant dipole moments through dipole-dipole interactions. This class of solvents is predicted to be effective for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. They are best for dissolving nonpolar solutes. The large, halogenated, and somewhat nonpolar character of the molecule suggests it will have some solubility in these solvents, particularly those with aromatic character like toluene that can engage in π-stacking interactions.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Equilibrium Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound.[1][9] It involves generating a saturated solution by agitating an excess of the solid solute in the solvent for a prolonged period, ensuring equilibrium is reached.

The following diagram illustrates the comprehensive workflow for solubility determination.

References

- 1. scribd.com [scribd.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine [chemeurope.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Labyrinth: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-Bromo-2,3-dichloropyridine stands as a pivotal, albeit challenging, scaffold in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its highly halogenated and electron-deficient nature presents a unique landscape for chemical transformations. This in-depth technical guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound. Moving beyond a mere recitation of protocols, this guide delves into the core electronic principles governing its reactivity, predicts regiochemical outcomes, and offers field-proven insights into the causality behind experimental choices. We will explore the nuances of nitration, halogenation, sulfonation, and Friedel-Crafts reactions, grounded in authoritative references and theoretical considerations.

The Electronic Topography of a Challenging Substrate: this compound

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the greater electronegativity of the nitrogen atom. This intrinsic property deactivates the ring towards electrophilic attack compared to its carbocyclic counterpart.[1][2] The introduction of three halogen substituents—two chlorine atoms at the 2- and 3-positions and a bromine atom at the 4-position—dramatically amplifies this deactivation.

All three halogens exert a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyridine ring. While they also possess a resonance-donating mesomeric effect (+M) through their lone pairs, the inductive effect is generally considered to be dominant for halogens in aromatic systems.[1] This profound electron deficiency dictates that electrophilic substitution on this compound is an energetically demanding process, often requiring harsh reaction conditions.[2][3]

The nitrogen atom's deactivating influence is most pronounced at the α (C2, C6) and γ (C4) positions.[1] In our subject molecule, the C2 and C4 positions are already substituted. The remaining open positions for electrophilic attack are C5 and C6.

Regioselectivity: A Tug-of-War of Directing Effects

The regiochemical outcome of any potential electrophilic substitution is governed by the directing effects of the existing substituents.

-

Chloro and Bromo Groups: As ortho-, para-directors, the chloro and bromo substituents would favor substitution at positions ortho or para relative to themselves.[4]

-

The 2-chloro group directs towards C3 (occupied) and C1 (nitrogen).

-

The 3-chloro group directs towards C2 (occupied) and C4 (occupied).

-

The 4-bromo group directs towards C3 (occupied) and C5.

-

-

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Electrophilic attack at these positions would lead to a highly unstable cationic intermediate where the positive charge is placed on the carbon adjacent to the electronegative nitrogen.[5][6] Therefore, substitution is generally favored at the meta positions (C3, C5).

Considering these competing effects, the most likely position for electrophilic attack on this compound is the C5 position . This position is meta to the deactivating nitrogen atom and is also activated by the para-directing effect of the 4-bromo substituent. Attack at C6 is highly disfavored due to its ortho-position relative to the strongly deactivating ring nitrogen.

Caption: Analysis of directing effects on this compound.

Nitration: A Battle Against Deactivation

The nitration of pyridine itself requires harsh conditions, and the presence of three deactivating halogen substituents makes this reaction even more challenging for this compound.[2] Standard nitrating mixtures (HNO₃/H₂SO₄) will likely require high temperatures to proceed, if at all.

A significant hurdle in the nitration of pyridines is the protonation of the ring nitrogen in the strongly acidic medium.[7][8] The resulting pyridinium ion is even more deactivated towards electrophilic attack.

Predicted Outcome: Should the reaction proceed, the electrophile (NO₂⁺) is expected to add to the C5 position, yielding 4-Bromo-2,3-dichloro-5-nitropyridine .

Causality Behind Experimental Choices:

-

Reagents: A potent nitrating system, such as fuming nitric acid in the presence of a strong dehydrating agent like oleum or trifluoroacetic anhydride, would be necessary to generate a sufficiently high concentration of the nitronium ion.

-

Temperature: Elevated temperatures (potentially >100 °C) would likely be required to overcome the high activation energy barrier.[3]

-

Reaction Time: A prolonged reaction time is anticipated due to the low reactivity of the substrate.

| Reaction | Reagents | Predicted Major Product | Expected Yield |

| Nitration | Fuming HNO₃ / H₂SO₄ (oleum) | 4-Bromo-2,3-dichloro-5-nitropyridine | Low to moderate |

Halogenation: Introducing Another Halogen

Further halogenation of this compound is also an uphill battle due to the already high degree of halogenation and the deactivated nature of the ring. However, with the appropriate choice of halogenating agent and catalyst, this transformation may be feasible.

Predicted Outcome: Similar to nitration, halogenation is predicted to occur at the C5 position, leading to 4-Bromo-2,3,5-trichloropyridine or 4,5-Dibromo-2,3-dichloropyridine .

Causality Behind Experimental Choices:

-

Chlorination: Stronger chlorinating agents such as chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or N-chlorosuccinimide (NCS) under forcing conditions might be effective.

-

Bromination: Molecular bromine with a Lewis acid catalyst or N-bromosuccinimide (NBS) are the reagents of choice. The conditions would need to be more vigorous than those used for less deactivated aromatic systems.

| Reaction | Reagents | Predicted Major Product | Expected Yield |

| Chlorination | Cl₂ / FeCl₃ | 4-Bromo-2,3,5-trichloropyridine | Low |

| Bromination | Br₂ / FeBr₃ | 4,5-Dibromo-2,3-dichloropyridine | Low |

Sulfonation: A Reversible Challenge

Sulfonation of pyridine is known to be difficult and often requires high temperatures with fuming sulfuric acid (oleum).[2] The reaction is also reversible, which can further complicate the isolation of the product.

Predicted Outcome: If successful, sulfonation would yield This compound-5-sulfonic acid .

Causality Behind Experimental Choices:

-

Reagents: Concentrated sulfuric acid or oleum (H₂SO₄ containing dissolved SO₃) would be the required sulfonating agent.

-

Temperature: High temperatures are a prerequisite for the sulfonation of deactivated pyridines.[9]

-

Work-up: Careful work-up is necessary to isolate the sulfonic acid product, which is often a zwitterion and highly soluble in water.

| Reaction | Reagents | Predicted Major Product | Expected Yield |

| Sulfonation | H₂SO₄ / SO₃ (oleum) | This compound-5-sulfonic acid | Very Low |

Friedel-Crafts Reactions: A Likely Dead End